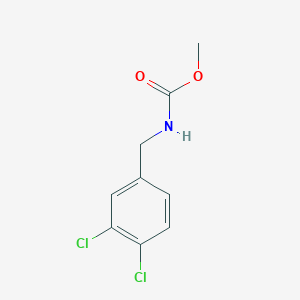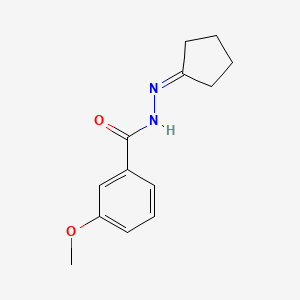
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminocarbonothioyl)-N-phenylhydrazinecarboxamide, also known as ACPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPHC belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In addition, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus. 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has also been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.
実験室実験の利点と制限
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide. One area of research is the development of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide derivatives with improved solubility and selectivity for specific biological targets. Another area of research is the investigation of the mechanism of action of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide and its derivatives. Finally, the potential applications of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide in material science, such as the synthesis of metal nanoparticles, warrant further investigation.
In conclusion, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is a promising chemical compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it exhibits diverse biological activities. Further research on 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide and its derivatives is needed to fully understand its mechanism of action and to develop more selective and effective compounds for specific biological targets.
合成法
The synthesis of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide involves the reaction of 2-acetylpyridine with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with phenylhydrazine to yield 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide. The chemical structure of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is shown below:
科学的研究の応用
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit anticancer, antiviral, and antimalarial activities. In biochemistry, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been used as a chelating agent for metal ions and as a fluorescent probe for detecting DNA. In material science, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been used as a precursor for the synthesis of metal nanoparticles.
特性
IUPAC Name |
1-(carbamothioylamino)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c9-7(14)11-12-8(13)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,14)(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBKUUDVKIFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873830 |
Source


|
| Record name | 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide | |
CAS RN |
10153-17-0 |
Source


|
| Record name | 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)



![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)